5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
CAS No.: 618084-78-9
Cat. No.: VC6570465
Molecular Formula: C23H26N2O5
Molecular Weight: 410.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618084-78-9 |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.47 |
| IUPAC Name | 1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C23H26N2O5/c1-5-14-29-17-9-7-16(8-10-17)20-19(21(26)18-11-6-15(2)30-18)22(27)23(28)25(20)13-12-24(3)4/h5-11,20,27H,1,12-14H2,2-4H3 |
| Standard InChI Key | FAMODBAOOGKSET-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC=C)CCN(C)C)O |
Introduction
The compound 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule featuring multiple functional groups, including an allyloxy group, a dimethylaminoethyl moiety, a hydroxy group, and a furan-2-carbonyl group. These functional groups contribute to its diverse chemical reactivity and potential biological activity, making it a candidate for pharmacological research and applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include condensation reactions and modifications of existing pyrrole derivatives. Industrial production might utilize advanced techniques such as flow microreactor systems to improve efficiency and sustainability.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound could exhibit anti-inflammatory or anticancer properties, although specific studies are still required to elucidate these effects fully. The presence of functional groups like the dimethylamino allows for binding to specific receptors or enzymes, potentially leading to modulation of their functions. Detailed studies involving receptor binding assays and enzyme inhibition tests are necessary to elucidate these interactions further.
Similar Compounds and Variations
Several compounds share structural similarities with 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one. These include variations in the benzoyl and pyrrole structures, different amino substituents, and various phenyl substituents, which can significantly influence their chemical reactivity and biological activity.
| Compound Name | Key Features |
|---|---|
| 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | Similar benzoyl and pyrrole structure |
| 4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | Variation in amino substituents |
| 4-[4-(allyloxy)-5-(3-nitrophenyl)-3-hydroxy]-1,5-dihydro-2H-pyrrol-2-one | Different phenyl substituent affecting properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume